2-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide
CAS No.: 894068-96-3
Cat. No.: VC5692094
Molecular Formula: C17H12N6O4S
Molecular Weight: 396.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 894068-96-3 |
|---|---|
| Molecular Formula | C17H12N6O4S |
| Molecular Weight | 396.38 |
| IUPAC Name | 2-nitro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C17H12N6O4S/c24-23(25)15-6-1-2-7-16(15)28(26,27)21-13-5-3-4-12(10-13)14-8-9-17-19-18-11-22(17)20-14/h1-11,21H |
| Standard InChI Key | ISHUXWGYAIPPPB-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4C=C3 |
Introduction
Chemical Identity and Structural Characterization
Molecular Composition and Identifiers
2-Nitro-N-(3-{[1, triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide is a sulfur-containing heterocyclic compound with the molecular formula C₁₇H₁₂N₆O₄S and a molecular weight of 396.38 g/mol . Its IUPAC name systematically describes the core structure: a triazolopyridazine ring linked to a phenyl group at position 3, which is further substituted with a nitrobenzenesulfonamide moiety. Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 894068-96-3 |
| PubChem CID | 16873489 |
| SMILES | C1=CC=C(C(=C1)N+[O-])S(=O)(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4C=C3 |
| InChIKey | ISHUXWGYAIPPPB-UHFFFAOYSA-N |
The compound’s structure integrates a 1,2,4-triazolo[4,3-b]pyridazine core, a bicyclic system known for its electron-deficient nature and capacity for π-π stacking interactions . The ortho-nitrobenzenesulfonamide group contributes polar functionality, enhancing solubility and potential target binding.
Structural and Electronic Properties
Conformational Analysis
The compound’s 3D conformation, as modeled in PubChem, reveals a nearly planar triazolopyridazine system connected to a torsionally flexible phenyl-sulfonamide group . Computational studies predict:
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Electron-Deficient Character: The triazolopyridazine core’s electron-withdrawing nature may facilitate interactions with biological targets rich in electron-donating residues.
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Hydrogen-Bonding Capacity: The sulfonamide’s NH and nitro group’s oxygen atoms serve as hydrogen bond donors/acceptors, a feature common in kinase inhibitor pharmacophores .
Biological Activity and Mechanistic Insights
Hypothesized Pharmacological Relevance
Although direct biological data for this compound are lacking, structurally related triazolopyridazines exhibit tyrosine kinase inhibitory activity, as evidenced by patent literature . For example, analogs with similar sulfonamide substitutions have demonstrated potency against vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), implicating potential applications in oncology and angiogenesis-related disorders .
Proposed Mechanism of Action:
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Target Binding: The triazolopyridazine core occupies the ATP-binding pocket of kinases, while the sulfonamide group engages in hydrogen bonding with key residues (e.g., Asp-Phe-Gly motif in VEGFR2) .
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Selectivity Modulation: The nitro group’s electronic effects may fine-tune affinity for specific kinase isoforms, reducing off-target effects.
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